2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-9-17-13(23-19-9)7-16-12(21)8-20(2)15-18-14-10(22-3)5-4-6-11(14)24-15/h4-6H,7-8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAFDWRRDIWMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.
Introduction of the Methylamino Group: The benzothiazole derivative is then reacted with methylamine under controlled conditions to introduce the methylamino group.
Formation of the Oxadiazole Ring: Separately, the oxadiazole ring is synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.
Coupling Reaction: Finally, the benzothiazole and oxadiazole intermediates are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. The compound's structural analogs have been investigated for their ability to inhibit tumor growth, particularly in aggressive cancers like melanoma. For instance, related compounds have been shown to target frequently mutated genes such as NRAS and BRAF, which are critical in melanoma progression .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Specific analogs have demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders . The mechanisms of action were elucidated using kinetic studies that highlighted the compound's effectiveness as a tyrosinase inhibitor.
Antibacterial and Antifungal Properties
Benzothiazole derivatives are known for their antibacterial and antifungal activities. Preliminary investigations into the compound's efficacy against various microbial strains suggest it may serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Antitumor Efficacy
In a study focusing on melanoma treatment, researchers synthesized various benzothiazole derivatives and tested their cytotoxicity against B16F10 melanoma cells. Results showed that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective treatments .
Case Study 2: Tyrosinase Inhibition
A series of experiments assessed the inhibitory effects of the compound on mushroom tyrosinase activity. The results indicated that specific concentrations led to substantial reductions in enzyme activity, supporting its application in skin-lightening formulations .
Mechanism of Action
The mechanism by which 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Bioactivity
- Anticancer Potential: Compounds like 9c () and the triazole-thiazole derivative in exhibit potent anticancer activity, with IC₅₀ values <2 µg/mL against HepG-2 cells.
Structural Modifications
- Heterocyclic Linkers : Replacing triazole () with 1,2,4-oxadiazole (target) may improve metabolic stability due to reduced susceptibility to enzymatic oxidation .
Research Findings and Limitations
- Docking Studies : highlights triazole-acetamide derivatives (e.g., 9c) binding to enzyme active sites (e.g., α-glucosidase), suggesting the target compound’s oxadiazole may similarly interact with catalytic pockets .
- Gaps in Data: No direct cytotoxicity or pharmacokinetic data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.
Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule with significant potential in pharmacology due to its complex structure, which includes a thiazole ring, a methoxy group, and an oxadiazole moiety. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₃S |
| Molecular Weight | 347.4 g/mol |
| Structural Features | Thiazole ring, methoxy group, oxadiazole ring |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biological pathways. For instance, the oxadiazole derivatives have been noted for their strong inhibitory activity against kinases like EGFR and VEGFR-2, which are crucial in cancer biology .
Anticancer Properties
Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer activity. For example:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (leukemia), and others with IC50 values in the micromolar range .
- Mechanism of Induction : Flow cytometry assays reveal that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. This is often linked to the activation of p53 pathways and caspase cleavage .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Molecular Docking Studies :
- Bioactivity Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
